N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
The compound N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide features a 1,3-thiazolidin-2,4-dione core substituted at the 5-position with a (Z)-furan-2-ylmethylidene group. The acetamide side chain is linked to a 3,4-dihydroxyphenethyl moiety, a structural motif associated with antioxidant and receptor-binding properties. This combination of a thiazolidinone scaffold with polar (catechol) and heteroaromatic (furan) substituents distinguishes it from related analogs .
Properties
Molecular Formula |
C18H16N2O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H16N2O6S/c21-13-4-3-11(8-14(13)22)5-6-19-16(23)10-20-17(24)15(27-18(20)25)9-12-2-1-7-26-12/h1-4,7-9,21-22H,5-6,10H2,(H,19,23)/b15-9- |
InChI Key |
IKSVZIYVXZLZLG-DHDCSXOGSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a thiazolidine derivative with an appropriate aldehyde under acidic conditions.
Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde.
Attachment of the dihydroxyphenyl group: This step involves the reaction of the intermediate with a dihydroxyphenyl ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves several molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound’s uniqueness lies in its furan-2-ylmethylidene substituent and 3,4-dihydroxyphenethyl side chain. Below is a comparative analysis with structurally similar thiazolidinone derivatives:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Impact of Structural Differences on Properties
Thioxo analogs (e.g., ) exhibit reduced electron density at the 2-position, altering hydrogen-bonding capacity and metal coordination .
Fluorinated aryl groups (e.g., ) enhance lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
Pharmacological Potential: Catechol-containing analogs (target compound) may exhibit antioxidant or adrenergic receptor modulation, akin to natural polyphenols . Thioxo-substituted derivatives (e.g., ) are explored for antimicrobial activity due to sulfur’s role in disrupting bacterial enzymes .
Biological Activity
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound notable for its potential biological activities. The compound integrates a dihydroxyphenyl group, a furan ring, and a thiazolidinone moiety, which together confer significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. The structural components include:
- Dihydroxyphenyl group : Contributes to antioxidant properties.
- Furan ring : Associated with various biological activities including antibacterial and anticancer effects.
- Thiazolidinone moiety : Implicated in anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O6S |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
Antioxidant Activity : The dihydroxyphenyl group is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in mitigating damage caused by reactive oxygen species (ROS).
Anti-inflammatory Activity : Research indicates that the compound may inhibit the production of pro-inflammatory cytokines. This is particularly relevant in conditions characterized by chronic inflammation.
Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The furan component has been associated with anticancer properties in various studies.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds similar to this compound:
- Antioxidant Studies : A study demonstrated that compounds containing dihydroxyphenyl groups exhibited significant antioxidant activity against various oxidative stress markers in vitro .
- Anti-inflammatory Effects : In a model of induced inflammation, derivatives similar to this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
- Anticancer Research : Another study highlighted that furan derivatives could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Moderate | Low | Moderate |
| N-[2-(3,4-dihydroxyphenyl)ethyl]-2-propenamide | High | Moderate | High |
| N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-5-(furan... | Very High | High | Very High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
